Spiro[isochroman-1,4'-piperidine]
Description
The Significance of Spirocyclic Scaffolds in Contemporary Chemical Research
Spirocyclic scaffolds are systems where two or more rings are linked by a single common atom. tandfonline.com Their prominence in modern drug discovery has been steadily increasing. researchgate.netnih.gov This interest stems from several key advantages that these structures offer over more traditional, planar aromatic compounds.
One of the most significant advantages of spirocycles is their inherent three-dimensionality. tandfonline.combldpharm.com This spatial arrangement allows for the projection of functional groups in multiple directions, which can lead to more significant and specific interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com Shifting from flat, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, a characteristic of spirocycles, generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.com
The introduction of a spirocyclic core can lead to several beneficial modifications in a molecule's properties:
Improved Solubility: The increased sp3 character of spirocycles is expected to enhance water solubility compared to corresponding aromatic systems. tandfonline.com
Conformational Rigidity: The rigid nature of spirocyclic systems locks the molecule's conformation, which can optimize the orientation of binding elements for improved efficacy and selectivity. tandfonline.com This rigidity is particularly notable in spirocycles composed of smaller rings (six-membered or less). tandfonline.com
Novelty and Patentability: The introduction of spirocyclic motifs provides structural novelty, which is a key aspect for securing intellectual property in drug discovery.
Modulation of Physicochemical Properties: Spirocycles have been successfully used to modulate properties such as lipophilicity (log P), metabolic stability, and basicity. tandfonline.comresearchgate.net
Despite these advantages, the synthesis of spirocyclic compounds can be challenging due to the presence of a quaternary carbon atom at the spiro-center, often requiring increased synthetic effort. tandfonline.comresearchgate.netacs.org However, the development of new synthetic methodologies is making these complex scaffolds more accessible to medicinal chemists. researchgate.netnih.gov
Historical Evolution of Synthetic Strategies for Isochroman (B46142) and Piperidine (B6355638) Ring Systems
The Spiro[isochroman-1,4'-piperidine] scaffold is composed of two well-established heterocyclic systems: isochroman and piperidine. The synthetic strategies for each have evolved significantly over time.
Isochroman Ring System:
The isochroman motif is a core component of various natural products and synthetic compounds with pharmacological relevance. dtic.milnih.gov Early synthetic work, dating back to the mid-20th century, focused on establishing fundamental routes to the isochroman core. dtic.milacs.org One of the most direct and modular methods for constructing the isochroman scaffold is the oxa-Pictet–Spengler reaction. nih.gov This reaction, however, was historically limited in scope.
More recent advancements have greatly expanded the toolkit for isochroman synthesis:
Transition Metal-Catalyzed C-H Activation: This modern approach allows for the direct functionalization of the isochroman core. nih.gov
Epoxide Surrogates: A significant development involves using epoxides as surrogates for aldehydes in a variant of the oxa-Pictet–Spengler reaction. This strategy, often facilitated by solvents like hexafluoroisopropanol (HFIP), has broadened the scope to include a wider range of starting materials and allows for the construction of highly functionalized isochromans. nih.gov
Oxidative Cyclization: Methods involving the aerobic oxidation of benzylic sp3 C-H bonds have been developed to produce isochromanones, which are key precursors to isochromans. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysis has been employed in reactions of alkyl 2-vinylbenzoates to form 3-substituted isochroman-1-ones. organic-chemistry.org
Piperidine Ring System:
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural products. researchgate.netacs.org Consequently, a vast array of synthetic methods has been developed for its construction and functionalization.
Historically and continuing to the present day, key synthetic strategies include:
Hydrogenation of Pyridines: A common and straightforward method involves the reduction of pre-formed pyridine (B92270) or pyridinium (B92312) rings. researchgate.netnih.gov Various catalysts, including boron-based reagents and transition metals, have been employed to achieve this transformation, often with high stereoselectivity. nih.gov
Intramolecular Cyclization: The formation of the piperidine ring from acyclic precursors through intramolecular cyclization is a major strategy. nih.gov This includes methods like the aza-Michael reaction and metal-catalyzed cyclizations. nih.gov
[3+3] Cycloaddition: More novel approaches include formal [3+3] cycloaddition reactions, for instance, between activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes, to rapidly assemble functionalized piperidines. acs.org
N-Arylation: Significant effort has been dedicated to the N-arylation of the piperidine ring, a crucial modification for many biologically active molecules. The Ullmann and Buchwald-Hartwig coupling reactions are among the most widely used methods for this purpose, employing catalysts based on copper, palladium, and other transition metals. tandfonline.com
The synthesis of the specific Spiro[isochroman-1,4'-piperidine] scaffold and its derivatives has been reported in the literature, often in the context of exploring their potential as inhibitors of histamine (B1213489) release or as ligands for sigma receptors. acs.orgacs.orgnih.govresearchgate.net These syntheses typically involve multi-step sequences that combine strategies for forming both the isochroman and piperidine portions of the final spirocyclic structure. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3,4-dihydroisochromene-1,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFZSJIOAVSXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569830 | |
| Record name | 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-97-8 | |
| Record name | 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydrospiro[2-benzopyran-1,4'-piperidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Spiro Isochroman 1,4 Piperidine and Its Congeners
Strategic Approaches to Spiro[isochroman-1,4'-piperidine] Core Construction
The synthesis of the spiro[isochroman-1,4'-piperidine] core presents a unique challenge due to the presence of a quaternary spirocyclic center that joins a heterocyclic isochroman (B46142) ring with a piperidine (B6355638) ring. Various strategic approaches have been developed to address this challenge, broadly categorized into multicomponent reactions, cyclization reactions, and spiroannulation techniques.
Multicomponent Reactions for Spiro[isochroman-1,4'-piperidine] Assembly
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. unimi.itbeilstein-journals.org This approach is highly efficient and atom-economical, making it an attractive strategy for the synthesis of spiro[isochroman-1,4'-piperidine] derivatives. lnu.edu.cnrsc.org
One notable example involves a one-pot reaction of cis-2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile (B47326) at room temperature to efficiently synthesize spiro[isoquinolinone-4,2'-oxiranes]. lnu.edu.cnrsc.org While not a direct synthesis of the target scaffold, this method highlights the potential of MCRs in constructing complex spirocyclic systems. A hypothetical MCR for the synthesis of a spiro[isochroman-1,4'-piperidine] derivative could involve the reaction of a suitable phenethyl alcohol derivative, an aldehyde, and a piperidine-based component in a single pot.
| Reactant A | Reactant B | Reactant C | Catalyst | Solvent | Product | Yield (%) |
| 2-Phenylethan-1-ol | Formaldehyde | 4-Piperidinone | Acid | Toluene | Spiro[isochroman-1,4'-piperidine] | 65 |
| 2-(3-Methoxyphenyl)ethan-1-ol | Acetaldehyde | N-Benzyl-4-piperidone | Lewis Acid | Dichloromethane (B109758) | Substituted Spiro[isochroman-1,4'-piperidine] | 72 |
This is a representative, hypothetical data table.
Cyclization Reactions in the Formation of the Spiro[isochroman-1,4'-piperidine] Junction
Cyclization reactions are fundamental to the synthesis of cyclic compounds, including the spiro[isochroman-1,4'-piperidine] system. Intramolecular cyclization strategies are particularly valuable as they can provide high levels of stereocontrol. A photoredox-catalyzed radical cyclization has been reported for the construction of spirocyclic piperidines from linear aryl halide precursors. nih.gov This method utilizes a strongly reducing organic photoredox catalyst to generate an aryl radical, which then undergoes regioselective cyclization. nih.gov
Another approach involves a tandem Rh(II)-catalyzed O-H insertion/base-promoted cyclization of diazoarylidene succinimides with propiolic or allenic acids to form spirocyclic compounds. beilstein-journals.org The synthesis of 3-spiropiperidines has been achieved via an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst. whiterose.ac.uk
| Starting Material | Catalyst/Reagent | Reaction Type | Product | Yield (%) |
| N-(2-bromo-4,5-dimethoxyphenethyl)-N-(pent-4-en-1-yl)acetamide | Organic Photoredox Catalyst | Radical Cyclization | Spirocyclic Piperidine Derivative | 81 |
| Diazoarylidene succinimide (B58015) and Propiolic acid | Rh(II) catalyst, Base | O-H insertion/Cyclization | Spiro-annulated pyrrolidine-2,5-dione | High |
| N-Cbz-protected 1-amino-hex-5-ene and thioacrylate | Chiral Phosphoric Acid | Aza-Michael Cyclization | 3-Spiropiperidine | up to 87 |
Spiroannulation Techniques Applicable to Spiro[isochroman-1,4'-piperidine] Synthesis
Spiroannulation refers to the formation of a spirocyclic system in a single synthetic operation. Several powerful spiroannulation techniques can be envisioned for the synthesis of the spiro[isochroman-1,4'-piperidine] core.
The Nazarov cyclization is a 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones, typically catalyzed by a Lewis acid or protic acid. wikipedia.orgorganic-chemistry.orgthermofisher.com While classically used for five-membered rings, variations of this reaction can be applied to the synthesis of more complex spirocyclic systems. An intramolecular interrupted homo-Nazarov cascade cyclization of aryl-tethered alkenyl cyclopropyl (B3062369) ketones has been utilized to access functionalized spirocarbocycles. digitellinc.com This approach takes advantage of the steric challenges associated with forming quaternary centers to drive the formation of the spirocyclic framework. digitellinc.com
| Substrate | Catalyst | Key Intermediate | Product |
| Divinyl ketone | Lewis Acid | Pentadienyl cation | Cyclopentenone |
| Aryl-tethered alkenyl cyclopropyl ketone | Lewis Acid | Stabilized carbocation | Polycyclic spirocarbocycle |
[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings and can be adapted for the synthesis of spirocyclic systems. nih.govrsc.orgresearchgate.net This methodology involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). An asymmetric catalytic tandem cycloisomerization/[3+2] cycloaddition has been achieved using a combined gold(I) and chiral N,N'-dioxide–Dy(III) complex system to produce enantioenriched 3H-spiroisobenzofuran-1,3'-pyrrolidine derivatives. rsc.org
A new type of azomethine ylide, generated in situ, has been shown to react with 3-phenacylideneoxindoline-2-ones to yield polysubstituted spiro[indoline-3,3'-pyrrolidines]. rsc.org These examples demonstrate the potential of [3+2] cycloadditions to create complex spiro-heterocyclic scaffolds with high stereocontrol.
| 1,3-Dipole Source | Dipolarophile | Catalyst | Product |
| Ethyl glycinate (B8599266) hydrochloride and dimethyl acetylenedicarboxylate | 3-Phenacylideneoxindoline-2-one | None (in ethanol) | Spiro[indoline-3,3'-pyrrolidine] |
| 2,2'-diester aziridines | 2-Ethynyl benzyl (B1604629) alcohols | Au(I) and chiral N,N'-dioxide–Dy(III) complex | 3H-spiroisobenzofuran-1,3'-pyrrolidine |
The intramolecular Friedel–Crafts reaction is a classic method for the formation of polycyclic aromatic systems and can be effectively employed in the synthesis of spiroisochromans. masterorganicchemistry.comdigitellinc.com This reaction involves the cyclization of a suitable aromatic substrate bearing an electrophilic side chain in the presence of a Lewis acid or protic acid. For the synthesis of a spiro[isochroman-1,4'-piperidine], a precursor containing a piperidine ring attached to a phenethyl alcohol or a related derivative with a leaving group could undergo intramolecular Friedel-Crafts alkylation to form the isochroman ring and the spirocyclic junction simultaneously. masterorganicchemistry.com The success of this reaction is often dependent on the nature of the tether connecting the aromatic ring and the electrophilic center, with the formation of six-membered rings being generally favored. masterorganicchemistry.com
A chiral phosphoric acid-catalyzed asymmetric intramolecular Friedel-Crafts reaction has been successfully used to synthesize a class of chiral 3',4'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-ones in good to excellent yields and with moderate to good enantioselectivities. nih.gov This demonstrates the potential for asymmetric catalysis in intramolecular Friedel-Crafts reactions to produce enantiomerically enriched spirocyclic compounds.
| Substrate | Catalyst | Ring Size Formed | Product |
| 4-phenyl-1-butanol | Phosphoric acid | 6-membered | Tetralin |
| N-aminoethylpyrrole and isatin (B1672199) derivatives | Chiral phosphoric acid | 6-membered | 3',4'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-one |
Stereoselective Synthesis of Spiro[isochroman-1,4'-piperidine] Scaffolds
The inherent three-dimensionality of the spiro[isochroman-1,4'-piperidine] core, defined by the orthogonal arrangement of the isochroman and piperidine rings around a shared quaternary carbon, presents a significant challenge and opportunity in synthetic chemistry. Control over the spatial orientation of substituents on both rings is paramount for modulating the biological activity of its derivatives. Stereoselective synthesis, which selectively produces a single or a preponderance of one stereoisomer, is therefore a critical area of research for accessing medicinally relevant congeners of this scaffold. researchgate.net Methodologies are broadly categorized into diastereoselective and enantioselective approaches, each aiming to control the relative and absolute configuration of stereocenters within the molecule, respectively.
Diastereoselective Approaches to Spiro[isochroman-1,4'-piperidine]
Diastereoselective synthesis of the spiro[isochroman-1,4'-piperidine] framework focuses on controlling the relative stereochemistry of newly formed chiral centers in relation to pre-existing ones. These approaches often leverage substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of the reaction.
One established strategy involves the cyclization of precursors that already contain one or more stereocenters. For instance, α-amino nitriles derived from piperidine can undergo reductive cyclization onto an appropriately positioned alkene to yield spiropiperidines with high diastereoselectivity. whiterose.ac.ukunife.it This method allows for the formation of five and six-membered carbocyclic rings fused at the 2-position of the piperidine. whiterose.ac.uk Similarly, palladium-mediated intramolecular cyclizations and samarium(II)-mediated stereoselective cyclizations have been employed to construct aza-spirocycles, demonstrating the versatility of metal catalysis in achieving high diastereoselectivity. whiterose.ac.uk
Another powerful technique is the [3+2] cycloaddition reaction involving azomethine ylides. This method has been successfully applied to create spiro-pyrrolidino and piperidino systems fused to other ring structures. researchgate.netmdpi.com The reaction between phosphacoumarins and azomethine ylides, for example, proceeds with excellent diastereoselectivity (dr > 95:5) to form spiro derivatives. mdpi.com The stereochemical outcome is often dictated by the geometry of the dipole and dipolarophile, leading to a specific relative configuration of the newly formed stereocenters. researchgate.net
The synthesis of substituted piperidines, which can serve as precursors to the spiro scaffold, often relies on the hydrogenation of substituted pyridines. This process typically yields cis-piperidines with high diastereoselectivity. nih.gov Subsequent base-mediated epimerization can then be used to access the corresponding trans-diastereoisomers, providing a route to both diastereomeric series. nih.govrsc.org
| Method | Key Features | Diastereomeric Ratio (dr) |
| Reductive Cyclization | Utilizes α-amino nitrile precursors. | High |
| Samarium(II)-mediated Cyclization | Forms aza-spirocycles stereoselectively. | Good to Excellent |
| [3+2] Cycloaddition | Reaction of azomethine ylides. | >95:5 |
| Pyridine (B92270) Hydrogenation | Primarily yields cis-piperidines. | High |
| Base-mediated Epimerization | Converts cis to trans isomers. | Variable (Thermodynamic Control) |
Enantioselective Strategies for Spiro[isochroman-1,4'-piperidine] Derivatization
Enantioselective strategies aim to control the absolute stereochemistry at the spirocenter and any other chiral centers, yielding a single enantiomer of the target molecule. This is crucial in drug discovery, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. These methods predominantly rely on the use of chiral catalysts or chiral auxiliaries to induce asymmetry in the reaction.
The development of effective chiral catalysts is at the forefront of asymmetric synthesis. researchgate.net For the construction of spiropiperidine scaffolds, chiral phosphoric acids have emerged as powerful catalysts. rsc.orgwhiterose.ac.uk These Brønsted acids can activate substrates through hydrogen bonding, creating a chiral environment that directs the approach of the nucleophile. An intramolecular asymmetric aza-Michael cyclization, promoted by a chiral phosphoric acid, has been used to synthesize 3-spiropiperidines with high enantiomeric ratios (up to 97:3 er). whiterose.ac.uk
Organocatalysis using cinchona alkaloid derivatives, such as squaramide-based catalysts, has also proven effective. preprints.org A quinidine-derived squaramide was successfully used to catalyze a three-component cascade Knoevenagel/Michael/cyclization reaction to produce spiro[4H-chromene-3,3'-oxindole] derivatives with up to 90% enantiomeric excess (ee). preprints.org This demonstrates the potential of bifunctional catalysts, which can activate both the nucleophile and the electrophile, to construct complex spirocyclic systems enantioselectively. The selection of the catalyst is critical, as demonstrated in screening studies where different cinchona alkaloids and other organocatalysts showed varying levels of asymmetric induction. preprints.org
| Catalyst Type | Example | Reaction Type | Enantioselectivity |
| Chiral Phosphoric Acid | (R)-anthra-derived catalyst | Intramolecular aza-Michael | Up to 97:3 er |
| Cinchona Alkaloid Derivative | Quinidine-derived squaramide | Knoevenagel/Michael/cyclization | Up to 90% ee |
Asymmetric induction is the process by which a chiral influence, typically from a catalyst or a chiral auxiliary, leads to the preferential formation of one enantiomer or diastereomer. In the context of spiro[isochroman-1,4'-piperidine] synthesis, this is most critical in the key bond-forming step that establishes the spirocenter.
The "build-couple-pair" strategy in diversity-oriented synthesis provides a framework for generating stereochemically diverse chiral spiro scaffolds. researchgate.netaragen.com This approach begins with chiral building blocks, such as bicyclic lactams derived from amino acids. The inherent stereochemistry of these building blocks guides subsequent transformations, including cyclization steps that form the spiro-ring system, thereby ensuring the asymmetric formation of the final product. aragen.com
In catalyst-controlled reactions, such as the asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines, the chiral phosphoric acid catalyst forms a chiral ion pair with the substrate. rsc.orgwhiterose.ac.uk This organized transition state blocks one face of the reactive intermediate, forcing the cyclization to occur from the other face, thus inducing high enantioselectivity. rsc.org Similarly, in the squaramide-catalyzed cascade reaction, the catalyst is believed to orient the substrates through hydrogen bonding, facilitating a highly organized, stereocontrolled approach for the Michael addition and subsequent cyclization. preprints.org The transfer of chirality from the catalyst to the product is a hallmark of these enantioselective transformations. nih.gov
Sustainable Chemistry Principles in Spiro[isochroman-1,4'-piperidine] Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact, reduce costs, and enhance safety. mdpi.com The synthesis of complex molecules like spiro[isochroman-1,4'-piperidine] often involves multi-step processes that can generate significant waste. Applying sustainable chemistry principles aims to address these challenges by focusing on atom economy, the use of safer solvents and reagents, and energy efficiency. unife.itacs.org
Key strategies in this area include the development of one-pot, multi-component reactions that reduce the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation. unimi.itrsc.org For instance, the synthesis of bis-spiro piperidine derivatives has been achieved through a one-pot, three-component reaction catalyzed by a recyclable heterogeneous catalyst. rsc.orgresearchgate.net
Green Solvents and Solvent-Free Reaction Conditions for Spiro[isochroman-1,4'-piperidine]
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in chemical processes. acs.orgunimib.it The ideal green solvent should be non-toxic, biodegradable, and recyclable. unimib.it For the synthesis of spiro[isochroman-1,4'-piperidine] and related structures, research has focused on replacing hazardous solvents like dichloromethane and other chlorinated solvents with more environmentally benign alternatives. unimib.itnih.gov
Water and ethanol (B145695) are also highly desirable green solvents. unimi.it The efficiency of a reaction can vary significantly with the solvent, as seen in the synthesis of bis-spiro piperidines where dichloromethane, despite being a less green option, showed superior performance in terms of reaction time and yield under specific catalytic conditions. nih.gov This highlights the ongoing challenge of balancing reaction efficiency with sustainability goals. In some cases, reactions can be performed under solvent-free conditions, often with microwave irradiation, which can dramatically reduce reaction times and eliminate solvent waste entirely. mdpi.com
| Solvent/Condition | Advantages | Application Example |
| Ionic Liquids (ILs) | Low volatility, recyclable, can act as catalysts. nih.gov | Synthesis of spiro-piperidine derivatives. unimi.itnih.gov |
| Ethanol | Biodegradable, low toxicity, renewable source. unimi.it | Solvent for IL-catalyzed multicomponent reactions. unimi.it |
| Water | Non-toxic, non-flammable, inexpensive. | Screened for bis-spiro piperidine synthesis. nih.gov |
| Solvent-Free (e.g., Microwave) | Eliminates solvent waste, reduces reaction time. mdpi.com | Synthesis of various heterocyclic compounds. mdpi.com |
Catalytic Systems in Environmentally Benign Spiro[isochroman-1,4'-piperidine] Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, with a focus on the use of catalytic systems that are both efficient and environmentally benign. While specific catalytic systems for the direct synthesis of Spiro[isochroman-1,4'-piperidine] are not extensively documented in publicly available research, the synthesis of related spiro-piperidine and isochroman structures provides insight into potential environmentally friendly catalytic approaches. These often involve the use of organocatalysts, heterogeneous catalysts, and alternative reaction media to minimize waste and avoid hazardous materials.
One promising approach is the use of organocatalysis . For instance, a highly enantio- and diastereoselective synthesis of functionalized isochromans has been achieved through a domino reaction catalyzed by quinidine. researchgate.net This type of catalysis avoids the use of heavy metals, which are often toxic and difficult to remove from the final product. Another green strategy involves the use of ionic liquids (ILs) as eco-friendly reaction media. New spiro-piperidine derivatives have been synthesized in a one-pot fashion using ILs, which offer advantages such as high thermal and chemical stability, non-flammability, and recyclability. nih.gov
Heterogeneous catalysts also represent a significant advancement in green synthesis. These catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. An example is the use of nano-γ-alumina supported antimony(V) chloride as a highly potent and reusable heterogeneous catalyst for the one-pot, three-component synthesis of bis-spiro piperidine derivatives. scispace.comnih.gov This catalyst has demonstrated high stability and efficiency. scispace.comnih.gov The use of L-proline functionalized manganese ferrite (B1171679) nanorods as a novel heterogeneous catalyst for the stereoselective synthesis of spirocyclic pyrrolidines further highlights the potential of this approach. rsc.org
The following table summarizes some environmentally benign catalytic systems used in the synthesis of spiro[isochroman] and spiro[piperidine] congeners, which could be adapted for the synthesis of Spiro[isochroman-1,4'-piperidine].
| Catalyst Type | Catalyst Example | Target Congener | Key Advantages |
| Organocatalyst | Quinidine | Isochromans | Metal-free, high enantioselectivity. researchgate.net |
| Heterogeneous Catalyst | Nano-γ-alumina supported Sb(V) | Bis-spiro piperidines | Reusable, stable, efficient for one-pot synthesis. scispace.comnih.gov |
| Heterogeneous Catalyst | L-proline functionalized manganese ferrite nanorods | Spirocyclic pyrrolidines | Reusable, high yield, high diastereoselectivity. rsc.org |
| Reaction Medium | Ionic Liquids (ILs) | Spiro-piperidine derivatives | Eco-friendly, recyclable, high stability. nih.gov |
These examples underscore the potential for developing environmentally benign synthetic routes to Spiro[isochroman-1,4'-piperidine] by leveraging the principles of organocatalysis and heterogeneous catalysis.
Process Intensification Techniques in Spiro[isochroman-1,4'-piperidine] Synthesis
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. cetjournal.it In the context of synthesizing complex molecules like Spiro[isochroman-1,4'-piperidine], microwave-assisted synthesis and flow chemistry are two powerful techniques for process intensification.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of complex heterocyclic compounds. rsc.orgsemanticscholar.orgnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes, often with an increase in product yield compared to conventional heating methods. nih.gov
The following table compares the reaction conditions and outcomes for the synthesis of a spiro-isoquinoline derivative using conventional heating versus microwave irradiation, illustrating the benefits of this process intensification technique.
| Method | Reaction Time | Yield |
| Conventional Heating | 4 hours | 53-59% nih.gov |
| Microwave Irradiation (500 W, 140 °C) | 15 minutes | 84-86% nih.gov |
Similarly, the synthesis of piperidinespirohydantoins has been successfully carried out under microwave-assisted conditions, with optimized yields achieved at specific temperatures and a reaction time of just 8 minutes. arkat-usa.org These findings strongly suggest that microwave-assisted protocols could be developed for the efficient synthesis of Spiro[isochroman-1,4'-piperidine], leading to shorter production times and higher throughput.
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. spirochem.com This technology is particularly well-suited for the manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.gov
The application of flow chemistry to the synthesis of complex spirocycles is a growing area of research. While specific flow chemistry protocols for the manufacturing of Spiro[isochroman-1,4'-piperidine] are not detailed in the available literature, the principles and benefits of this technology can be extrapolated from the synthesis of other complex molecules. For instance, the synthesis of spirocyclic piperidines has been achieved using photoredox catalysis in a flow system, offering a mild and efficient method for constructing these complex scaffolds. nih.gov
A hypothetical flow chemistry setup for the synthesis of a Spiro[isochroman-1,4'-piperidine] analogue could involve the following key components and parameters:
| Parameter | Description | Potential Advantage |
| Reactor Type | Plug Flow Reactor (PFR) or Microreactor | High surface-area-to-volume ratio for efficient heat and mass transfer. |
| Pumping System | Syringe pumps or HPLC pumps | Precise control of reagent flow rates and stoichiometry. |
| Mixing | Static mixers or micro-mixers | Rapid and efficient mixing of reactants. |
| Temperature Control | Heated or cooled reactor coils | Precise temperature control for optimizing reaction kinetics and minimizing side reactions. |
| Residence Time | Controlled by flow rate and reactor volume | Fine-tuning of reaction time to maximize conversion and yield. |
| In-line Analysis | FTIR, UV-Vis, or NMR spectroscopy | Real-time monitoring of the reaction progress for process optimization. |
The modular nature of flow chemistry systems allows for the integration of multiple reaction steps, purification, and analysis in a continuous process, which can significantly reduce manufacturing time and costs. spirochem.com The development of a continuous flow process for the synthesis of Spiro[isochroman-1,4'-piperidine] would represent a significant advancement in the manufacturing of this important chemical entity.
Chemical Reactivity and Transformation of Spiro Isochroman 1,4 Piperidine
Mechanistic Investigations of Spiro[isochroman-1,4'-piperidine] Reactions
Understanding the reaction mechanisms involving the spiro[isochroman-1,4'-piperidine] scaffold is crucial for predicting reaction outcomes and designing novel synthetic pathways. The interplay between the electron-rich piperidine (B6355638) moiety and the isochroman (B46142) system governs its reactivity in various transformations.
The secondary amine of the piperidine ring in spiro[isochroman-1,4'-piperidine] is a key functional group that readily participates in nucleophilic reactions. smolecule.com The nitrogen atom's lone pair of electrons allows it to attack various electrophilic species, leading to the formation of N-substituted derivatives. This reactivity is fundamental for the diversification of the spiro scaffold. researchgate.net
Common reactions exploiting this nucleophilicity include N-alkylation and N-acylation.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the piperidine nitrogen. It typically proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom attacks an alkyl halide or a similar electrophile. The reaction is often carried out in the presence of a base to neutralize the resulting ammonium (B1175870) salt and regenerate the nucleophilic amine. researchgate.net For example, the reaction of spiro[isochroman-1,4'-piperidine] with an alkyl halide (R-X) in a suitable solvent yields the corresponding 1'-alkylspiro[isochroman-1,4'-piperidine]. nih.gov
N-Acylation: In this transformation, an acyl group is introduced onto the piperidine nitrogen. This is commonly achieved by reacting the spiro compound with an acyl chloride or an acid anhydride. The reaction proceeds through a nucleophilic acyl substitution mechanism. These acylated derivatives are often stable, crystalline solids.
Below is a table summarizing typical nucleophilic reactions of the piperidine moiety.
| Reaction Type | Reagent | Product Type | Mechanism |
| N-Alkylation | Alkyl Halide (R-X) | 1'-Alkylspiro[isochroman-1,4'-piperidine] | SN2 |
| N-Acylation | Acyl Chloride (RCOCl) | 1'-Acylspiro[isochroman-1,4'-piperidine] | Nucleophilic Acyl Substitution |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | 1'-Alkylspiro[isochroman-1,4'-piperidine] | Imine formation followed by reduction |
Oxidation and Reduction Profiles of Spiro[isochroman-1,4'-piperidine]
The spiro[isochroman-1,4'-piperidine] scaffold can undergo both oxidation and reduction reactions, targeting different parts of the molecule.
Oxidation: The isochroman moiety, particularly the benzylic C-H bonds, can be susceptible to oxidation. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used, potentially leading to the formation of lactones or other oxidized derivatives, such as Spiro[isochroman-1,4'-piperidin]-3-one. nih.gov The specific product depends on the reaction conditions and the substitution pattern of the aromatic ring.
Reduction: Reduction reactions can target specific functional groups introduced onto the scaffold. For instance, a ketone function within the isochroman part, as in Spiro[isochroman-1,4'-piperidin]-3-one, can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). googleapis.com Catalytic hydrogenation (e.g., using H₂ over a Palladium on carbon catalyst) can be employed to saturate any double bonds that might be present in derivatives.
The table below outlines the oxidation and reduction possibilities.
| Reaction Type | Reagent | Substrate Moiety Targeted | Potential Product |
| Oxidation | KMnO₄, CrO₃ | Isochroman Ring (benzylic position) | Spiro[isochroman-1,4'-piperidin]-3-one |
| Reduction | NaBH₄, LiAlH₄ | Carbonyl group (e.g., in lactone) | Hydroxy-spiro[isochroman-1,4'-piperidine] |
| Catalytic Hydrogenation | H₂/Pd-C | C=C double bonds in derivatives | Saturated derivatives |
Cyclization Reactions Involving the Spiro[isochroman-1,4'-piperidine] Core
The spiro[isochroman-1,4'-piperidine] core can be synthesized through various cyclization strategies, and its derivatives can participate in further cyclization reactions. acs.orgjetir.org A notable example is the intramolecular Friedel–Crafts reaction. In the synthesis of trifluoromethyl-substituted spiroisochromans, a key step involves an acid-catalyzed intramolecular Friedel–Crafts reaction where an electron-rich aromatic ring attacks an in situ-generated oxonium ion, leading to the formation of the spirocyclic system with high diastereoselectivity. acs.org
Another complex transformation is the domino reaction of 3-methyleneoxindoles with other components in the presence of piperidine, which can lead to the formation of novel dispiro compounds. beilstein-journals.org These reactions proceed through a cascade of events including Michael addition and subsequent cyclization, highlighting how the piperidine moiety can act as a catalyst for constructing more complex spirocyclic frameworks. beilstein-journals.org
Derivatives of the spiro[isochroman-1,4'-piperidine] scaffold can undergo various molecular rearrangements, often catalyzed by transition metals or promoted by specific reagents. These rearrangements can lead to the formation of novel and structurally complex heterocyclic systems.
A significant example is the gold(I)-catalyzed rearrangement of aryl alkynylaziridines, which produces spiro[isochroman-4,2′-pyrrolines]. rsc.orgacs.org This reaction is initiated by the gold catalyst activating the alkyne, which then undergoes an intramolecular Friedel–Crafts-type reaction followed by cyclization of an aminoallene intermediate to form the spiro-pyrrolidine ring fused to the isochroman system. rsc.org
In another instance, acetyl migration has been observed in 1-acetyl-1'-benzyl-dihydrospiro[quinoline-2,4'-piperidines] under debenzylation conditions. researchgate.net While not a direct example on the isochroman core, this phenomenon of acyl group migration between nitrogen atoms within a spiro-piperidine system is a relevant transformation that could potentially occur in appropriately substituted spiro[isochroman-1,4'-piperidine] derivatives under similar catalytic transfer hydrogenation conditions. researchgate.net
Furthermore, rearrangements of related spiro[piperidine-4,2'-tetrahydroquinazolin]-4'-one systems have been shown to occur in the presence of acetic anhydride, leading to ring-cleavage and the formation of new heterocyclic structures. clockss.org The course of such rearrangements is highly dependent on the substituents on the piperidine nitrogen and the reaction conditions. clockss.org
Synthetic Transformations for Diversification of the Spiro[isochroman-1,4'-piperidine] Scaffold
The diversification of the spiro[isochroman-1,4'-piperidine] framework is essential for exploring its potential in various scientific fields. This is primarily achieved through synthetic transformations that modify existing functional groups or introduce new ones.
Functional group interconversions (FGIs) are a cornerstone of synthetic chemistry, allowing for the conversion of one functional group into another. ub.edu On the spiro[isochroman-1,4'-piperidine] scaffold, FGIs can be used to modify substituents on either the isochroman or piperidine rings.
For example, a hydroxyl group on the aromatic part of the isochroman could be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). ub.edu This sulfonate ester can then be displaced by a variety of nucleophiles (e.g., halides, azides) in an SN2 reaction to introduce new functionalities. ub.edu
Similarly, if a derivative contains a tertiary amine on the piperidine ring (e.g., a 1'-methyl group), it could potentially be demethylated to regenerate the secondary amine. organic-chemistry.org Ketone functionalities, such as in spiro[isochroman-1,4'-piperidin]-3-one, can be transformed into alkenes through reactions like the Wittig reaction or converted to amines via reductive amination. organic-chemistry.org
The table below provides examples of potential functional group interconversions.
| Initial Functional Group | Reagents | Resulting Functional Group |
| Aromatic Hydroxyl (-OH) | 1. TsCl, pyridine2. Nu⁻ (e.g., LiBr) | Aromatic Halide (-Br) |
| Ketone (C=O) | Ph₃P=CH₂ (Wittig Reagent) | Alkene (C=CH₂) |
| Secondary Amine (-NH) | R-CHO, NaBH(OAc)₃ | Tertiary Amine (-NR) |
| Tertiary Amine (-NMe) | e.g., Chloroformates | Secondary Amine (-NH) |
Regioselective and Chemoselective Modulations of Spiro[isochroman-1,4'-piperidine]
Regioselective and chemoselective modulations are critical for fine-tuning the properties of the spiro[isochroman-1,4'-piperidine] scaffold. These strategies allow for the precise modification of one specific site or functional group in the presence of others, thereby enabling the systematic exploration of the chemical space around the core structure.
Chemoselective N-Functionalization:
The secondary amine of the piperidine ring is the most nucleophilic and basic site in the molecule, making it the primary target for chemoselective functionalization. A wide variety of substituents can be introduced at this position through reactions such as alkylation, acylation, sulfonylation, and reductive amination, without affecting other parts of the molecule. The choice of reaction is often dictated by the desired properties of the final compound. For instance, N-benzylation is a common modification in the synthesis of sigma receptor ligands. researchgate.net
Regioselective C-H Functionalization of the Piperidine Ring:
Achieving regioselectivity in the functionalization of the piperidine ring's C-H bonds is more challenging due to the presence of multiple, chemically similar C-H bonds. However, modern synthetic methods have enabled site-selective modifications. The selectivity is often controlled by the choice of catalyst and the nature of the nitrogen protecting group (Pg). researchgate.net
A key strategy involves the formation of an N-Boc-stabilized iminium ion as a central intermediate. Depending on the base used, this intermediate can lead to either α-hydroxylation or β-functionalization via an enecarbamate, demonstrating a powerful regiodivergent approach. chemrxiv.org
Table 1: Catalyst and Protecting Group Directed C-H Functionalization of Piperidines researchgate.net This table illustrates general principles of regioselective piperidine functionalization that are applicable to the spiro[isochroman-1,4'-piperidine] scaffold.
| Target Position | Protecting Group (Pg) | Catalyst System | Functionalization Type |
|---|---|---|---|
| C2 (α to N) | Boc | Rh₂(R-TCPTAD)₄ | Arylacetate Insertion |
| C2 (α to N) | Bs | Rh₂(R-TPPTTL)₄ | Arylacetate Insertion |
| C4 (γ to N) | α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Arylacetate Insertion |
Regioselective Reactions on the Isochroman Moiety:
The isochroman portion of the molecule also presents opportunities for selective modification. For instance, in the synthesis of related spiroisochroman structures, diastereoselective reactions have been developed that control the stereochemistry at the spirocyclic center. A notable example is the Sc(OTf)₃-catalyzed sequential reaction involving a Current time information in Bangalore, IN.nih.gov-hydride shift, cyclization, and intramolecular Friedel–Crafts reaction to produce CF₃-substituted spiroisochromans. acs.org The diastereoselectivity of this transformation was found to be highly dependent on the solvent and the substituents on the aromatic ring. acs.org
Table 2: Diastereoselective Synthesis of a CF₃-Substituted Spiroisochroman acs.org This data is from a closely related system and demonstrates principles of regioselectivity in forming the spiroisochroman core.
| Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| Sc(OTf)₃ | ClCH₂CH₂Cl | 24 | 91 | 13:1 |
| Yb(OTf)₃ | ClCH₂CH₂Cl | 24 | - | Starting material recovered |
| Gd(OTf)₃ | ClCH₂CH₂Cl | 100 | 57 | 6.5:1 |
| Sc(OTf)₃ | Toluene | 24 | 88 | 5.0:1 |
In other related systems, such as spiro[ researchgate.netbenzopyran-1,4'-piperidines], functionalization at the C3 position of the benzopyran ring has been achieved. The reaction of cyclic methyl acetals with trimethylsilyl (B98337) cyanide yields nitriles, and the reaction of lactols with stabilized phosphoranes introduces a two-carbon residue, showcasing chemoselective modifications at a specific position on the heterocyclic ring. researchgate.net These examples highlight the potential for similar regioselective transformations on the spiro[isochroman-1,4'-piperidine] scaffold.
Computational Chemistry and Theoretical Studies of Spiro Isochroman 1,4 Piperidine
Computational chemistry provides powerful tools for understanding the structure, reactivity, and potential biological activity of complex molecules like Spiro[isochroman-1,4'-piperidine]. Theoretical studies, ranging from quantum mechanical calculations to molecular dynamics simulations, offer insights that complement experimental research, guiding the synthesis and development of new analogues.
Advanced Analytical Characterization of Spiro Isochroman 1,4 Piperidine Compounds
Spectroscopic Techniques for Structural Elucidation of Spiro[isochroman-1,4'-piperidine]
Spectroscopic methods are paramount in elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques map out the connectivity of atoms and the nature of chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon frameworks, respectively, while 2D NMR techniques reveal correlations between nuclei, helping to piece together the complete molecular puzzle.
For derivatives of Spiro[isochroman-1,4'-piperidine], such as furoxan-coupled analogs, NMR provides definitive structural confirmation. nih.gov In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals correspond to the electronic environment, neighboring protons, and the number of protons in a given set. For instance, aromatic protons of the isochroman (B46142) unit typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the piperidine (B6355638) and isochroman rings resonate at higher fields (δ 1.0-4.5 ppm). nih.gov
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment. For example, the spiro carbon, being a quaternary carbon linked to two oxygen atoms in related structures, would have a characteristic chemical shift.
Detailed NMR data for a representative derivative, 4-(3-methoxyphenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl) methyl) -1,2,5-oxadiazole 2-oxide, is presented below. nih.gov
Table 1: Representative NMR Data for a Spiro[isoquinoline-4,4'-piperidine] Derivative nih.gov
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| ¹H | 7.52–7.94 (m, 4H), 7.24–7.49 (m, 2H), 6.96–7.10 (m, 2H), 6.4 (br, 1H), 4.46 (s, 2H), 3.79 (s, 2H), 2.32–2.47 (m, 4H), 1.09–1.69 (m, 4H) | Aromatic, Amide, Methylene, and Piperidine Protons |
Data obtained in CDCl₃. The structure is a spiro[isoquinoline-4,4'-piperidine], a closely related analog.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique molecular formula, providing strong evidence for the identity of a compound.
For spiro[isochroman-1,4'-piperidine] derivatives, HRMS is used to confirm the molecular formula proposed by synthesis. The difference between the experimentally measured exact mass and the theoretically calculated mass is typically in the low parts-per-million (ppm) range, which validates the elemental composition.
Table 2: HRMS Data for Spiro[isoquinoline-4,4'-piperidine] Derivatives nih.gov
| Compound | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|
| 4-(3-methoxyphenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl) methyl) -1,2,5-oxadiazole 2-oxide | 421.18703 | 421.18536 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In the context of spiro[isochroman-1,4'-piperidine] and its derivatives, IR spectroscopy can confirm the presence of key structural features. For example, the C-O ether stretch of the isochroman ring and the N-H bend of the piperidine secondary amine would show characteristic absorption bands. In derivatives, other groups like carbonyl (C=O) or nitrile (C≡N) groups give rise to strong, easily identifiable peaks. For example, the IR spectrum of a related piperidin-4-one derivative showed a characteristic C=O stretching vibration at 1718 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. The spiro[isochroman-1,4'-piperidine] scaffold contains a benzene (B151609) ring, which would be expected to absorb in the UV region. The absorption maxima (λ_max) and molar absorptivity (ε) can be characteristic of the compound and can be influenced by substituents on the aromatic ring.
Chromatographic Methods for Purity Assessment and Isolation of Spiro[isochroman-1,4'-piperidine]
Chromatographic techniques are essential for separating components of a mixture, allowing for both the isolation of pure compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of chemical compounds. By passing the compound through a column packed with a stationary phase, components are separated based on their differential interactions with the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to each component, and the area of the peak is proportional to its concentration. For Spiro[isochroman-1,4'-piperidine] and its salts, HPLC is routinely used to determine purity, with commercial suppliers often quoting purities of 95% or greater based on this method. ambeed.comcalpaclab.comachemblock.comacebiolab.com
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry of Spiro[isochroman-1,4'-piperidine] Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to map the positions of individual atoms in the crystal lattice. This technique provides unambiguous information about bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry of chiral centers.
The spiro carbon in spiro[isochroman-1,4'-piperidine] is a quaternary stereocenter. For derivatives of this scaffold, X-ray crystallography can be used to unequivocally establish the spatial arrangement of the fused ring system. For instance, in studies of related substituted piperidines, single-crystal X-ray diffraction was used to confirm the relative stereochemistry of isomers, providing crucial data that underpins the understanding of their chemical behavior. whiterose.ac.uk
Spiro Isochroman 1,4 Piperidine As a Versatile Molecular Scaffold in Targeted Research
Rational Design of Spiro[isochroman-1,4'-piperidine] Derivatives
The development of novel therapeutics based on the Spiro[isochroman-1,4'-piperidine] scaffold is guided by the principles of rational drug design. This approach leverages an understanding of the target biology and the chemical properties of the scaffold to create molecules with desired pharmacological activities.
Scaffold-Based Drug Design Principles Applied to Spiro[isochroman-1,4'-piperidine]
Scaffold-based drug design is a powerful strategy that utilizes a core molecular structure, such as Spiro[isochroman-1,4'-piperidine], as a template for generating a library of diverse compounds. The inherent rigidity of the spirocyclic system in Spiro[isochroman-1,4'-piperidine] reduces the conformational flexibility of the molecule. This pre-organization of the structure can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity. bepls.com
The design principles applied to this scaffold often involve:
Vectorial Elaboration: The isochroman (B46142) and piperidine (B6355638) rings provide well-defined vectors for chemical modification. Functional groups can be systematically introduced at various positions to explore the chemical space around the core and optimize interactions with the target protein.
Privileged Structure Combination: The Spiro[isochroman-1,4'-piperidine] scaffold can be considered a combination of privileged structures – the isochroman and piperidine moieties – which are frequently found in biologically active compounds. This combination can increase the probability of identifying derivatives with desirable pharmacological properties.
Bioisosteric Replacement: To fine-tune the physicochemical and pharmacological properties of the derivatives, bioisosteric replacements are often employed. For instance, the oxygen atom in the isochroman ring or various substituents on the aromatic ring can be replaced with other functional groups to modulate properties like lipophilicity, metabolic stability, and target engagement.
Lead Optimization Strategies Utilizing the Spiro[isochroman-1,4'-piperidine] Core
Once a lead compound with initial activity is identified, lead optimization strategies are employed to enhance its drug-like properties. For derivatives of Spiro[isochroman-1,4'-piperidine], these strategies focus on improving potency, selectivity, and pharmacokinetic profiles.
A key aspect of lead optimization is the iterative process of design, synthesis, and biological testing. Computational tools, such as molecular docking and pharmacophore modeling, can be used to guide the design of new analogs with predicted improved binding. For example, in the development of antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R), optimization of a high-throughput screening hit led to the identification of a potent and selective Spiro[isochroman-1,4'-piperidine] derivative. nih.gov
Common lead optimization strategies for this scaffold include:
Modification of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common site for modification. Introducing various substituents can modulate the basicity, lipophilicity, and steric bulk of the molecule, which in turn can significantly impact its interaction with the target and its pharmacokinetic properties.
Substitution on the Aromatic Ring: The aromatic ring of the isochroman moiety provides another handle for optimization. The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule and provide additional points of interaction with the target.
Conformational Restriction: Further rigidification of the scaffold or its substituents can be explored to lock in a bioactive conformation, which can lead to increased potency and selectivity.
Structure-Activity Relationship (SAR) Investigations of Spiro[isochroman-1,4'-piperidine] Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For Spiro[isochroman-1,4'-piperidine] analogues, SAR investigations have provided valuable insights into the structural requirements for activity against various biological targets.
Systematic Modification of the Isochroman Moiety in Spiro[isochroman-1,4'-piperidine]
Systematic modifications of the isochroman part of the scaffold have been shown to significantly influence biological activity. For instance, in a series of compounds designed as inhibitors of histamine (B1213489) release, modifications to the aromatic ring of the isochroman moiety were explored. nih.govnih.govnih.gov
| Compound | Modification on Isochroman Ring | Biological Activity (Histamine Release Inhibition) |
| Analog A | Unsubstituted | Moderate Activity |
| Analog B | Methoxy substitution | Increased Activity |
| Analog C | Chloro substitution | Decreased Activity |
This table is a representative example based on general findings in the literature and does not reflect specific data points from a single source.
These studies suggest that the electronic and steric properties of the substituents on the aromatic ring play a critical role in the interaction with the target responsible for histamine release.
More recently, spiro[chromene-2,4′-piperidine]s, which are structurally related to Spiro[isochroman-1,4'-piperidine]s, were identified as a novel class of selective 5-HT2C receptor agonists. SAR studies revealed that small halogen atoms, such as chlorine or fluorine, at the 7-position of the chromene moiety improved both the potency and selectivity for the 5-HT2C receptor. nih.gov
Substituent Effects on the Piperidine Ring of Spiro[isochroman-1,4'-piperidine]
The piperidine ring, and particularly its nitrogen atom, is a key point for structural variation in Spiro[isochroman-1,4'-piperidine] derivatives. The nature of the substituent on the piperidine nitrogen has been shown to be a major determinant of biological activity.
In the context of histamine release inhibitors, a series of 1'-alkylspiro[isochroman-3,4'-piperidines] and 1'-alkylspiro[isochroman-4,4'-piperidines] were synthesized and evaluated. nih.gov The length and nature of the alkyl chain on the piperidine nitrogen were found to be critical for activity.
| Compound | N-Substituent on Piperidine Ring | Biological Activity (Histamine Release Inhibition) |
| Analog D | Methyl | Low Activity |
| Analog E | Propyl | Moderate Activity |
| Analog F | Benzyl (B1604629) | High Activity |
This table is a representative example based on general findings in the literature and does not reflect specific data points from a single source.
These findings indicate that a certain degree of lipophilicity and steric bulk on the piperidine nitrogen is favorable for this particular biological activity. Similar trends have been observed in the development of spiro-piperidine based inhibitors for other targets, where N-alkylation with various alkyl and arylalkyl groups has been used to modulate receptor affinity and selectivity. nih.gov
Impact of Spiro-Linkage on Molecular Recognition and Ligand Efficacy
The spirocyclic linkage is a defining feature of the Spiro[isochroman-1,4'-piperidine] scaffold and plays a crucial role in its pharmacological properties. This linkage imparts a rigid, three-dimensional geometry to the molecule, which can have a profound impact on its ability to interact with biological targets. bepls.com
The key impacts of the spiro-linkage include:
Defined Three-Dimensional Shape: The spiro-fusion creates a non-planar structure with well-defined spatial arrangements of the isochroman and piperidine rings. This can lead to more specific and higher-affinity interactions with the complementary binding pockets of target proteins.
Reduced Rotational Freedom: By locking the two ring systems together, the spiro-center reduces the number of rotatable bonds in the molecule. This conformational constraint can favor a bioactive conformation, thereby enhancing ligand efficacy.
Exploration of Novel Chemical Space: The unique three-dimensional topology of spirocyclic scaffolds allows for the exploration of novel chemical space that is often inaccessible to more planar molecules. This can lead to the discovery of ligands with novel mechanisms of action or improved selectivity profiles.
In the case of spiro[ bepls.combenzopyran-1,4'-piperidines] as sigma receptor ligands, the symmetrical connection of the piperidine moiety was found to be crucial for high affinity and selectivity. When the position of the spirocyclic nitrogen atom was changed to create an unsymmetrical connection, a significant reduction in sigma(1) receptor affinity was observed, highlighting the importance of the specific spatial arrangement enforced by the spiro-linkage for molecular recognition. nih.gov
Receptor Interaction Studies and Ligand Binding Analysis for Spiro[isochroman-1,4'-piperidine] Derivatives
The unique conformational rigidity of the spiro[isochroman-1,4'-piperidine] scaffold allows for the precise orientation of functional groups, making it an attractive candidate for achieving high-affinity and selective interactions with specific receptors. Researchers have employed various techniques to elucidate the binding characteristics and functional effects of derivatives based on this core structure.
Radiolabeled Ligand Binding Assays
Radiolabeled ligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. These assays utilize a radiolabeled form of a known ligand to compete with the unlabeled test compound for binding to the target receptor. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.
While specific radiolabeled ligand binding data for a wide range of spiro[isochroman-1,4'-piperidine] derivatives is not extensively documented in publicly available literature, studies on closely related spiro-piperidine scaffolds provide valuable insights. For instance, a series of spiro[ nih.govbenzopyran-1,4'-piperidines] were evaluated for their binding properties at sigma (σ) receptors. One of the most potent ligands, 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile, demonstrated a high affinity for the σ1 receptor with a Ki value of 1.54 nM and a remarkable selectivity of 1030-fold over the σ2 receptor. Such studies underscore the potential of the spiro-fused piperidine motif to yield highly potent and selective receptor ligands.
Table 1: Sigma Receptor Binding Affinities of a Spiro[ nih.govbenzopyran-1,4'-piperidine] Derivative
| Compound | Target Receptor | Ki (nM) | σ1/σ2 Selectivity |
|---|---|---|---|
| 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile | σ1 | 1.54 | 1030 |
| σ2 | - |
Functional Receptor Assays
Beyond simple binding affinity, functional receptor assays are crucial for characterizing the biological activity of a compound, determining whether it acts as an agonist, antagonist, or inverse agonist. These assays measure the physiological response elicited by the compound upon binding to its target receptor.
A notable example in this area is the investigation of spiro[chromene-2,4′-piperidine]s, a class of compounds structurally related to spiro[isochroman-1,4'-piperidine], as 5-HT2C receptor partial agonists. In a cellular signaling assay, the 7-chloro analogue of this series was identified as a potent and selective 5-HT2C partial agonist with a half-maximal effective concentration (EC50) of 121.5 nM and a maximal effect (Emax) of 71.09%. This compound showed no activity at the related 5-HT2A or 5-HT2B receptors, highlighting the potential for achieving subtype selectivity within this scaffold class.
Table 2: Functional Activity of a Spiro[chromene-2,4'-piperidine] Derivative at the 5-HT2C Receptor
| Compound | EC50 (nM) | Emax (%) | Receptor Selectivity |
|---|---|---|---|
| 7-chloro-spiro[chromene-2,4′-piperidine] | 121.5 | 71.09 | Selective for 5-HT2C over 5-HT2A and 5-HT2B |
Molecular Docking and Dynamics for Ligand-Target Interactions of Spiro[isochroman-1,4'-piperidine]
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding mode of a ligand within the active site of a target protein. These methods provide valuable insights into the specific molecular interactions that govern ligand binding and can guide the rational design of more potent and selective compounds.
For the spiro[chromene-2,4′-piperidine] derivative targeting the 5-HT2C receptor, molecular docking studies revealed key interactions within the receptor's orthosteric pocket. The charged piperidine nitrogen was found to form a strong salt bridge with an aspartic acid residue (ASP134), a common interaction for aminergic G-protein coupled receptors. Furthermore, the rigid chromene scaffold engaged in aromatic edge-to-face π–π stacking interactions with two phenylalanine residues (PHE327 and PHE328). These computational insights provide a structural basis for the observed activity and can inform further optimization of this scaffold.
Comparative Analysis with Related Spirocyclic Chemotypes
Spiro[isochroman-1,4'-piperidine] vs. Spiro[indene-1,4'-piperidine] (B1354460) Derivatives in Scaffold Research
Evaluation Against Other Spirochromane and Spiropiperidine Scaffolds
The broader classes of spirochromane and spiropiperidine scaffolds encompass a wide range of structural diversity and have been explored for various therapeutic applications. For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have been investigated as potential anti-tubercular agents.
The spiro[isochroman-1,4'-piperidine] scaffold offers a distinct structural variation within this larger family. The position of the spiro-fusion at the 1-position of the isochroman ring, as opposed to the 2-position in the aforementioned spiro[chroman-2,4'-piperidin]-4-ones, results in a different spatial arrangement of the piperidine and isochroman moieties. This can have a profound impact on the molecule's ability to fit into a specific binding pocket and interact with key amino acid residues. The selection of a particular spirocyclic scaffold is therefore a critical step in the drug design process, driven by the specific structural and electronic features of the intended biological target.
Q & A
Q. What are the standard synthetic routes for Spiro[isochroman-1,4'-piperidine] hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves the cyclization of isochroman and piperidine derivatives under acidic or catalytic conditions. Key parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature control (room temperature to reflux), and catalysts (e.g., Lewis acids). Optimization of stoichiometry and purification steps (e.g., recrystallization) is critical for achieving >90% purity .
Q. What structural features of Spiro[isochroman-1,4'-piperidine] contribute to its reactivity in organic transformations?
The spirocyclic architecture creates steric constraints and electronic effects due to the fused isochroman and piperidine rings. The lone pair on the piperidine nitrogen and the oxygen in the isochroman ring enable participation in hydrogen bonding and nucleophilic reactions. X-ray crystallography confirms a chair conformation for the piperidine ring, influencing regioselectivity in substitution reactions .
Q. Which analytical techniques are most reliable for characterizing Spiro[isochroman-1,4'-piperidine] derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves spiro junction connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O stretches at ~1100 cm⁻¹). Purity is validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can synthetic protocols for Spiro[isochroman-1,4'-piperidine] be optimized to improve enantiomeric excess in chiral derivatives?
Asymmetric synthesis strategies include chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., organocatalysts like proline derivatives). Kinetic resolution during ring-closing metathesis or dynamic kinetic asymmetric transformations (DYKAT) may enhance stereocontrol. Monitor enantiomeric ratios via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What methodologies address contradictions in reported biological activities of Spiro[isochroman-1,4'-piperidine] analogs?
Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences, incubation times). Use standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity) and validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric). Meta-analyses of structure-activity relationship (SAR) data can resolve outliers .
Q. How do computational models predict the binding affinity of Spiro[isochroman-1,4'-piperidine] to neurological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with receptors like sigma-1 or 5-HT receptors. Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to rationalize electron-deficient "hotspots" for ligand-receptor binding .
Q. What strategies mitigate stability issues in Spiro[isochroman-1,4'-piperidine] during long-term storage?
Degradation pathways (e.g., hydrolysis of the ether linkage) are minimized by storing under inert atmospheres (argon) at −20°C. Lyophilization enhances shelf life. Stability-indicating assays (e.g., forced degradation under UV/heat) identify degradation products via LC-MS .
Methodological Frameworks for Research Design
Q. How can the SPIDER framework structure qualitative studies on Spiro[isochroman-1,4'-piperidine] mechanisms?
Q. What ethical considerations apply to preclinical testing of Spiro[isochroman-1,4'-piperidine] derivatives?
Align with the FINER criteria: Feasibility (dose-range studies in rodents), Novelty (patent landscape analysis), Ethical compliance (IACUC protocols), and Relevance (targeting underserved diseases like neuropathic pain) .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., NMR splitting patterns) in Spiro[isochroman-1,4'-piperidine] analogs?
Contradictions may arise from dynamic effects (e.g., ring-flipping). Variable-temperature NMR or NOESY experiments clarify conformational equilibria. Compare with computed chemical shifts (e.g., using Gaussian) to validate assignments .
Q. What statistical approaches resolve batch-to-batch variability in pharmacological screening?
Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across batches. Principal Component Analysis (PCA) identifies confounding variables (e.g., impurity profiles). Use quality-by-design (QbD) principles to standardize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
